molecular formula C6H7F3N2S B13029998 2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine

2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine

Cat. No.: B13029998
M. Wt: 196.20 g/mol
InChI Key: YVQADHGTYSGYHA-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine is a heterocyclic amine featuring a 1,3-thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethanamine (-CH₂CH₂NH₂) side chain at position 3. This compound is structurally characterized by its molecular formula C₆H₆F₃N₂S (assuming neutral form; hydrochloride salt: C₆H₇ClF₃N₂S based on ).

Properties

Molecular Formula

C6H7F3N2S

Molecular Weight

196.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine

InChI

InChI=1S/C6H7F3N2S/c7-6(8,9)5-11-3-4(12-5)1-2-10/h3H,1-2,10H2

InChI Key

YVQADHGTYSGYHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CCN

Origin of Product

United States

Preparation Methods

Construction of the 1,3-Thiazole Core with Trifluoromethyl Substitution

The key step involves cyclization reactions to form the 1,3-thiazole ring substituted at the 2-position with a trifluoromethyl group. Typical methods include:

  • Cyclization of α-haloketones with thiourea :
    An α-haloketone intermediate bearing a trifluoromethyl group is reacted with thiourea to yield the 1,3-thiazole ring. For example, methyl adipoyl chloride derivatives are converted to α-chloroketones, which undergo cyclization with thiourea to form aminothiazoles.

  • Halogenation followed by thiourea cyclization :
    Bromination of aldehydes to α-bromoaldehydes, followed by reaction with thiourea, is another route to synthesize the thiazole ring bearing trifluoromethyl substituents.

Introduction of the Ethanamine Side Chain

The ethanamine moiety linked at the 5-position of the thiazole ring is typically introduced through:

  • Reduction of nitrile or amide intermediates :
    After formation of the thiazole ring, side chains are manipulated to introduce the ethanamine group, often by reducing nitrile or amide precursors to the corresponding amine.

  • Use of haloalkyl intermediates :
    Alkylation of the thiazole ring with haloalkylamines or protected amine derivatives, followed by deprotection, can afford the desired ethanamine functionality.

Detailed Preparation Method from Patent WO2016132378A2

This patent outlines an improved process for preparing thiazol-5-ylmethyl derivatives, which are structurally related to 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanamine. Key points include:

  • Starting material : Thiazol-5-ylmethanol derivatives are reacted with alkyl or aryl haloformates in the presence of a base to form carbamate intermediates.

  • Reaction conditions :

    • Solvents such as dichloromethane (preferred chloro solvent) and hydrocarbons like hexane or heptane are used.
    • Reaction temperatures range from ambient to 80-85°C depending on the step.
    • Bases such as triethylamine facilitate the reaction.
  • Isolation and purification :

    • Solvent removal techniques include filtration, rotary evaporation (e.g., Buchi Rotavapor), spray drying, freeze drying, and agitated thin film drying.
    • Solid dispersions with carriers such as microcrystalline cellulose (MCC) or silicon dioxide are prepared for improved stability.
  • Yields and purification :
    Yields vary; for example, a specific carbamate intermediate was obtained in 10.79 g yield from 100 g starting material. Purification involves washing with solvents like toluene and aqueous sodium carbonate solutions.

Research Findings from Peer-Reviewed Literature

Synthesis via α-Chloroketone and Thiourea Cyclization

  • Methyl adipoyl chloride derivatives are converted to α-chloroketones by treatment with diazomethane.
  • The α-chloroketone is then reacted with thiourea at elevated temperatures (65–75 °C) to form the aminothiazole ring.

Functionalization and Side Chain Introduction

  • The aminothiazole intermediate is acetylated and further modified by nucleophilic substitution with amines such as (2R)-2-methylpyrrolidine under basic conditions (e.g., sodium hydride) in tetrahydrofuran solvent.
  • Microwave irradiation at elevated temperatures (around 170 °C) accelerates acylation and cyclization steps.

Purification and Characterization

  • Purification is performed by silica gel column chromatography using hexane–ethyl acetate mixtures.
  • Characterization includes ^1H NMR and ESI-MS confirming the molecular structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 α-Haloketone formation Methyl adipoyl chloride + diazomethane α-Chloroketone formed Intermediate for cyclization
2 Cyclization with thiourea Thiourea, 65–75 °C, ethanol solvent Aminothiazole (57%) Formation of thiazole ring
3 Acetylation and cyclization Acetic acid, formaldehyde, acetic anhydride, microwave (170 °C) Cyclized product Accelerated reaction
4 Nucleophilic substitution (2R)-2-methylpyrrolidine, sodium hydride, THF Aminated product Side chain introduction
5 Purification Silica gel chromatography (hexane/ethyl acetate) Pure compound Structural confirmation
6 Solid dispersion preparation MCC or silicon dioxide, solvents (DCM, hexane) Stable solid dispersion For pharmaceutical use

Additional Notes on Preparation

  • The use of protecting groups such as DiBOC (di-tert-butyl dicarbonate) is common to mask amines during multi-step synthesis, followed by deprotection under controlled conditions.

  • Reaction monitoring by techniques such as NMR and mass spectrometry ensures the correct formation of intermediates and final products.

  • Solvent choice and temperature control are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

Substituent Position and Electronic Effects
  • 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (10a)

    • Structure : Thiazole ring with a 4-propylpiperazine group at position 2 and a propanamine chain at position 4.
    • Comparison : The longer propanamine chain (vs. ethanamine) may increase flexibility and alter binding kinetics. The piperazine substituent introduces basicity, enhancing solubility in acidic environments .
    • Biological Relevance : Designed as a histamine H₃ receptor ligand, highlighting the role of substituent bulk in receptor specificity .
  • [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Structure: Methoxymethyl (-CH₂OCH₃) at position 2 and phenyl at position 5, with a methanamine group at position 4. Comparison: The methoxymethyl group provides steric hindrance and moderate polarity compared to -CF₃.
Trifluoromethyl-Thiazole Analogues
  • 5-[2-({(2S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propyl}amino)-1,3-thiazol-5-yl]-1,3-dihydro-2H-indol-2-one Structure: Thiazole linked to an indol-2-one scaffold and a chiral amine side chain.
  • ACT-660602 Structure: Thiazole with trifluoromethyl and pyrimidinyl groups, coupled to a piperazine-ethanone chain. Comparison: The trifluoromethyl-pyrimidine-thiazole core enhances π-deficient character, favoring interactions with hydrophobic pockets in proteins like kinases. The piperazine-ethanone group adds conformational rigidity, contrasting with the flexible ethanamine in the target compound .

Ethanamine Derivatives with Different Aromatic Cores

  • Tryptamine Hydrochloride (Compound 1)

    • Structure : Indole ring substituted with ethanamine.
    • Comparison : The indole core enables cation-π interactions with serotonin receptors (e.g., 5-HT₂A), whereas the thiazole in the target compound may engage in hydrogen bonding via sulfur and nitrogen atoms. The absence of -CF₃ in tryptamine reduces metabolic stability .
  • 25B-NBOMe

    • Structure : Substituted phenethylamine with a 4-bromo-2,5-dimethoxyphenyl group and N-benzyl moiety.
    • Comparison : The ethanamine chain is conserved, but the bulky benzyl and methoxy groups confer high 5-HT₂A receptor affinity. This contrasts with the target compound’s thiazole-CF₃ system, which may prioritize different receptor subtypes .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight Key Substituents Biological Target/Activity
Target Compound C₆H₆F₃N₂S 210.19 -CF₃ (position 2), ethanamine Potential kinase/HSP90 modulator
3-[2-(4-Propylpiperazin-1-yl)-thiazol]propanamine C₁₀H₁₉N₃S 213.34 Piperazine, propanamine Histamine H₃ ligand
ACT-660602 C₁₉H₁₈F₆N₆OS 512.44 -CF₃, pyrimidine, piperazine CXCR3 antagonist
Tryptamine HCl C₁₀H₁₃ClN₂ 196.67 Indole, ethanamine 5-HT receptor agonist
Table 2: Substituent Impact on Activity
Substituent Electronic Effect Biological Impact Example Compound
-CF₃ (position 2) Electron-withdrawing Enhances metabolic stability, lipophilicity Target compound
-OCH₃ (position 2) Electron-donating Increases solubility, moderate steric bulk [2-(Methoxymethyl)-thiazol]
Piperazine (position 2) Basic, polar Improves water solubility, receptor affinity Compound 10a

Biological Activity

2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine is a compound of significant interest in medicinal chemistry due to its unique thiazole ring structure and the presence of a trifluoromethyl group. These features enhance its lipophilicity and biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its thiazole moiety, which contains sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring significantly influences its chemical properties, enhancing stability and reactivity.

Feature Description
Chemical Formula C₅H₆F₃N₂S
Molecular Weight 195.17 g/mol
Structure Chemical Structure

The mechanism by which 2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, leading to distinct biological outcomes. Research indicates that compounds with thiazole rings often exhibit activities such as:

  • Antimicrobial Effects : Inhibition of bacterial growth through interference with cell wall synthesis.
  • Antitumor Activity : Induction of apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Anti-inflammatory Properties : Modulation of immune responses by affecting cytokine production.

Antitumor Activity

Research has demonstrated that thiazole derivatives, including 2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat (T-cell leukemia), A-431 (epidermoid carcinoma).
  • IC50 Values : Compounds within this category often show IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Structural modifications can enhance this activity:

  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Case Studies : Compounds with similar thiazole structures have been reported with strong antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups (such as methyl or methoxy) on the phenyl ring enhances the biological activity of thiazole derivatives. For example:

  • Substituents at Position 4 : Increase lipophilicity and improve cell membrane penetration.
  • Hydrophobic Interactions : Critical for binding affinity to target proteins .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency:

Compound Cell Line IC50 (µg/mL)
Compound AJurkat1.61
Compound BA-4311.98

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to 2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine were tested against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

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